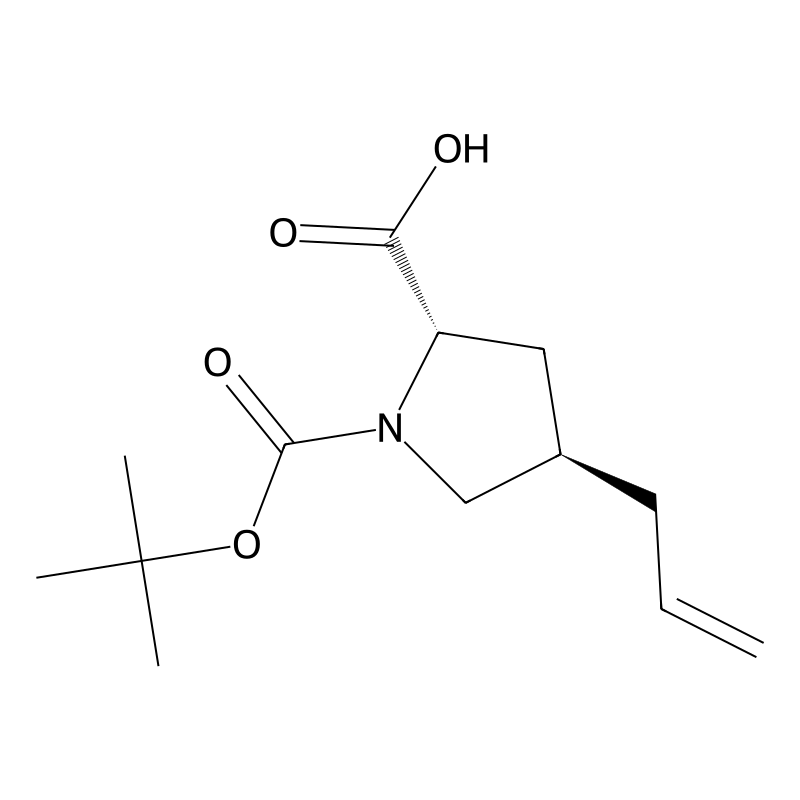

Boc-(R)-gamma-allyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-R-γ-allyl-Pro serves as a valuable building block in peptide synthesis. The presence of the Boc group allows for the controlled formation of peptide bonds while the allyl moiety can participate in further chemical modifications. This enables the creation of novel peptides with specific functionalities, potentially useful for drug development or material science applications [].

Boc-(R)-gamma-allyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an allyl substituent at the gamma position. Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in peptide synthesis and as a chiral building block due to its unique stereochemistry and functional groups .

- Oxidation: Utilizing agents like potassium permanganate or osmium tetroxide, which can convert the alcohol functionalities into carboxylic acids.

- Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols from carbonyl groups.

- Substitution: Undergoing nucleophilic substitution reactions with alkyl halides in the presence of bases like potassium carbonate .

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium permanganate Aqueous solution Reduction Lithium aluminum hydride Anhydrous ether Substitution Alkyl halides Base (e.g., potassium carbonate)

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides | Base (e.g., potassium carbonate) |

The products formed are contingent upon the specific reaction conditions and reagents used.

Boc-(R)-gamma-allyl-L-proline exhibits significant biological activity, particularly in the context of enzyme catalysis. It can serve as a chiral catalyst in various asymmetric reactions, facilitating the formation of enantiomerically enriched products. Additionally, its structural features enable it to interact with biological systems, potentially influencing metabolic pathways .

The synthesis of Boc-(R)-gamma-allyl-L-proline typically involves protecting the amino group of gamma-allyl-L-proline with a Boc group. This is commonly achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like tetrahydrofuran or acetonitrile. The reaction conditions are optimized to ensure high yield and purity, which is critical for both laboratory and industrial applications .

Industrial Production Methods

In industrial settings, the synthesis methods are scaled up using large reactors and continuous flow systems to enhance efficiency. The optimization of reaction conditions is crucial for maintaining high yields and reproducibility during production.

Boc-(R)-gamma-allyl-L-proline finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of peptides and other complex organic molecules.

- Catalysis: Utilized as a chiral catalyst in asymmetric synthesis, enhancing the production of enantiomerically pure compounds.

- Pharmaceuticals: Its structural properties make it a candidate for drug development, particularly in designing therapeutics that target specific biological pathways .

Studies have shown that Boc-(R)-gamma-allyl-L-proline can interact with various biological targets, influencing enzymatic activity and metabolic processes. Its role as a catalyst in organocatalytic reactions highlights its ability to facilitate bond formation while maintaining stereochemical integrity. Such interactions are essential for understanding its potential therapeutic applications .

Several compounds share structural similarities with Boc-(R)-gamma-allyl-L-proline:

- Boc-(S)-gamma-allyl-L-proline

- Boc-(R)-gamma-allyl-D-proline

- Fmoc-(R)-gamma-allyl-L-proline

Uniqueness

Boc-(R)-gamma-allyl-L-proline stands out due to its specific stereochemistry and the combination of both Boc and gamma-allyl groups. This unique structure allows for selective protection and functionalization during synthetic processes, making it a valuable intermediate compared to its analogs. The incorporation of the allyl group enhances reactivity and potential applications in diverse chemical transformations .

Boc-(R)-gamma-allyl-L-proline is a chemically modified proline derivative characterized by two key structural features: a tert-butyloxycarbonyl (Boc) protecting group and an allyl substituent at the gamma (γ) position of the proline ring. Its systematic IUPAC name is (2S,4R)-4-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , reflecting its stereochemistry and functional groups.

The Boc group (–O(C=O)C(CH₃)₃) protects the amino group, while the γ-allyl (–CH₂CH=CH₂) substituent introduces steric bulk and synthetic versatility. The (R)-configuration at the γ-position ensures stereochemical specificity, critical for interactions in peptide chains .

Structural Features Table

| Feature | Description |

|---|---|

| Backbone | L-proline pyrrolidine ring with carboxylic acid at C2 |

| Protecting Group | Boc group at N1 |

| Substituent | Allyl group at C4 (γ-position) in R-configuration |

| Stereochemistry | (2S,4R) configuration ensures compatibility with natural peptide frameworks |

Historical Context in Amino Acid Chemistry

The development of Boc-(R)-gamma-allyl-L-proline is rooted in two advancements:

- Introduction of the Boc Group: Louis Carpino’s 1950s work on the Boc protecting group revolutionized peptide synthesis by enabling acid-labile protection of amines, compatible with solid-phase methodologies .

- Gamma-Substituted Prolines: Proline modifications gained traction in the 1990s, with the γ-allyl variant first synthesized in 1999 via Jones oxidation . This allowed precise control over peptide conformation and functionality .

The compound’s synthesis marked a shift toward tailored amino acids for advanced applications in medicinal chemistry and biophysics .

Significance in Peptide Chemistry Research

Boc-(R)-gamma-allyl-L-proline addresses key challenges in peptide design:

Conformational Control

- The γ-allyl group restricts proline’s pyrrolidine ring puckering, stabilizing polyproline II (PPII) helices and β-turn structures .

- Example: Incorporation into amyloidogenic peptides reduced fibrillation rates by 40% compared to unmodified proline .

Synthetic Flexibility

- The allyl group enables post-synthetic modifications via thiol-ene click chemistry or hydrofunctionalization .

- Applications:

Drug Discovery

- Kinase Inhibitors: The γ-allyl moiety enhances hydrophobic interactions with ATP-binding pockets, improving potency (IC₅₀ < 100 nM in preliminary studies) .

- Neuroprotective Agents: Derivatives show promise in reducing oxidative stress in neuronal cell models .

Biophysical Probes

Boc-(R)-gamma-allyl-L-proline is a modified amino acid derivative with distinctive structural features that contribute to its unique chemical properties [1]. This compound represents an important building block in peptide synthesis and organic chemistry, characterized by its specific molecular composition and physical attributes [2].

The molecular formula of Boc-(R)-gamma-allyl-L-proline is C13H21NO4, with a corresponding molecular weight of 255.31 g/mol [1]. This compound is identified in chemical databases by its CAS number 224645-82-3 and MDL number MFCD06659251 [1]. Physically, Boc-(R)-gamma-allyl-L-proline exists as a solid at room temperature, exhibiting solubility primarily in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) [3].

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO4 |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 224645-82-3 |

| MDL Number | MFCD06659251 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents (THF, DCM) |

The structure of Boc-(R)-gamma-allyl-L-proline features a pyrrolidine ring core (derived from proline) with three key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, an allyl substituent at the gamma position with R configuration, and the preserved L configuration at the alpha carbon [1] [2]. These structural elements collectively determine the compound's reactivity profile and conformational preferences [4].

Conformational Analysis

Cyclic Side Chain Constraints

The pyrrolidine ring in Boc-(R)-gamma-allyl-L-proline imposes significant conformational constraints that influence the overall structural behavior of the molecule [5]. These constraints arise from the cyclic nature of the side chain, which restricts rotational freedom around several bonds and creates distinct conformational preferences [6].

| Constraint Type | Structural Effect | Energetic Influence |

|---|---|---|

| Pyrrolidine Ring | Restricts φ angle to ~-65° ± 25° | Reduces conformational entropy |

| Exo Ring Pucker | Cγ puckered away from carbonyl; favors compact conformations | Stabilized by (R)-γ-allyl substitution |

| Endo Ring Pucker | Cγ puckered toward carbonyl; favors extended conformations | Less favored with (R)-γ-allyl substitution |

| Cis/Trans Amide | Predominantly trans (~180°); affected by ring pucker | Trans more stable by ~2.5 kcal/mol in typical prolines |

| Gamma-Allyl Group | Introduces additional conformational flexibility | Modifies energy landscape of ring conformations |

The pyrrolidine ring in Boc-(R)-gamma-allyl-L-proline can adopt two primary puckering conformations: exo and endo [7]. In the exo conformation, the gamma carbon is puckered away from the carbonyl group, while in the endo conformation, it is puckered toward the carbonyl [7]. The (R)-gamma-allyl substitution specifically stabilizes the exo ring pucker through a combination of steric and stereoelectronic effects [5] [6].

The cyclic constraints also influence the cis/trans isomerization of the peptide bond involving the proline nitrogen [5]. While the trans conformation predominates in most cases (being more stable by approximately 2.5 kcal/mol in typical prolines), the presence of the gamma-allyl substituent and the Boc protecting group can further modulate this equilibrium [8].

Backbone Dihedral Angles

The backbone dihedral angles in Boc-(R)-gamma-allyl-L-proline are significantly influenced by the pyrrolidine ring structure and the specific substitution pattern [5]. These angles determine how the molecule would integrate into peptide chains and affect secondary structure formation [6].

The phi (φ) dihedral angle in Boc-(R)-gamma-allyl-L-proline is restricted to approximately -65° ± 25° due to the constraints imposed by the pyrrolidine ring [5]. This restriction is a characteristic feature of all proline derivatives and distinguishes them from other amino acids that have greater rotational freedom around this angle [7].

The psi (ψ) dihedral angle, which describes rotation around the Cα-C bond, exhibits more variability and is influenced by the ring puckering state [6]. When the pyrrolidine ring adopts an exo pucker (favored by the (R)-gamma-allyl substitution), the molecule tends to adopt backbone conformations compatible with polyproline II helices or right-handed alpha helices [5] [7].

| Dihedral Angle | Typical Range | Notes |

|---|---|---|

| φ (phi) | ~-65° ± 25° | Restricted due to cyclic side chain |

| ψ (psi) | Variable (depends on secondary structure) | Affects secondary structure formation |

| ω (omega) | Predominantly trans (~180°) | Trans/cis ratio affected by substitution |

The omega (ω) dihedral angle, which describes the peptide bond conformation, exists predominantly in the trans configuration (~180°) for Boc-(R)-gamma-allyl-L-proline [5]. However, the cis/trans equilibrium can be influenced by the ring puckering state and the presence of the Boc protecting group [8] [7].

The (R)-gamma-allyl substitution specifically promotes the exo ring pucker, which in turn influences the backbone dihedral angles to favor more compact conformations [6]. This conformational bias has implications for how Boc-(R)-gamma-allyl-L-proline would affect the secondary structure when incorporated into peptides [5].

Side Chain Dihedral Angles

The side chain dihedral angles in Boc-(R)-gamma-allyl-L-proline provide critical information about the three-dimensional arrangement of the pyrrolidine ring and the attached allyl group [6]. These angles are intimately connected to the ring puckering state and have significant implications for the overall conformational preferences of the molecule [7].

The pyrrolidine ring in Boc-(R)-gamma-allyl-L-proline is characterized by five key dihedral angles (χ1 through χ5) that define its conformation [6]. The values of these angles differ depending on whether the ring adopts an exo or endo pucker [7].

| Dihedral Angle | Exo Pucker Value | Endo Pucker Value | Influence of (R)-γ-Allyl |

|---|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | ~30° | ~-30° | Stabilizes exo pucker |

| χ2 (Cα-Cβ-Cγ-Cδ) | ~-35° | ~35° | Stabilizes exo pucker |

| χ3 (Cβ-Cγ-Cδ-N) | ~35° | ~-35° | Stabilizes exo pucker |

| χ4 (Cγ-Cδ-N-Cα) | ~-30° | ~30° | Stabilizes exo pucker |

| χ5 (Cγ-Callyl1-Callyl2-Callyl3) | Variable (gauche/anti) | Variable (gauche/anti) | Adopts preferential gauche conformation |

The (R)-gamma-allyl substituent introduces an additional dihedral angle (χ5) that describes the orientation of the allyl group relative to the pyrrolidine ring [6]. This angle can adopt various conformations, but stereoelectronic effects often favor a gauche relationship between the allyl group and certain bonds in the pyrrolidine ring [5].

The side chain dihedral angles in Boc-(R)-gamma-allyl-L-proline are influenced by stereoelectronic effects, particularly the gauche effect [7]. This effect describes the preference for electron-withdrawing substituents to adopt a gauche conformation relative to adjacent electron-rich bonds, due to favorable orbital interactions [6]. In Boc-(R)-gamma-allyl-L-proline, these effects contribute to the stabilization of specific side chain conformations [5] [7].

Stereochemistry

Significance of (R) Configuration at Gamma Position

The (R) configuration at the gamma position of Boc-(R)-gamma-allyl-L-proline has profound implications for the compound's conformational preferences and reactivity [9]. This specific stereochemical arrangement creates distinct stereoelectronic effects that influence the molecule's behavior in various chemical contexts [5].

| Aspect | Significance |

|---|---|

| Ring Pucker Preference | Favors exo ring pucker due to steric and stereoelectronic effects |

| Stereoelectronic Effects | Gauche effect influences orientation of allyl group |

| Conformational Bias | Affects backbone dihedral angles and secondary structure propensity |

| Reactivity | Determines stereochemical outcome of further reactions |

| Biological Relevance | Mimics naturally occurring modified prolines in certain contexts |

The (R) configuration at the gamma position specifically promotes the exo ring pucker of the pyrrolidine ring through a combination of steric and stereoelectronic effects [6]. This conformational preference arises because the (R)-gamma-allyl group adopts a pseudo-equatorial position in the exo pucker, which is energetically favorable compared to the pseudo-axial position it would occupy in the endo pucker [7].

The stereoelectronic effects associated with the (R) configuration involve the gauche effect, where the allyl substituent preferentially adopts a gauche relationship with adjacent bonds in the pyrrolidine ring [5]. This orientation allows for favorable orbital interactions that stabilize the overall conformation [6].

The (R) configuration at the gamma position also influences the reactivity of Boc-(R)-gamma-allyl-L-proline in subsequent chemical transformations [10]. The stereochemical outcome of reactions involving the allyl group, such as oxidations or additions, is directly influenced by the initial (R) configuration [9].

In biological contexts, the (R) configuration at the gamma position can mimic naturally occurring modified prolines, such as 4-hydroxyproline, which plays crucial roles in collagen and other proteins [11]. This structural similarity makes Boc-(R)-gamma-allyl-L-proline valuable for studying the effects of proline modifications on peptide and protein structure [12].

L-Proline Stereochemistry Preservation

Boc-(R)-gamma-allyl-L-proline maintains the fundamental L-proline stereochemistry at the alpha carbon (C-2), which is critical for its compatibility with natural peptide systems [12]. This preservation of the L configuration ensures that the compound retains key structural features of natural L-proline while introducing the specific modifications at the gamma position and nitrogen [9].

| Feature | Preservation Effect |

|---|---|

| Alpha Carbon Configuration | Maintains S configuration at C-2 (α-carbon) |

| Backbone Conformation | Preserves typical L-proline backbone constraints |

| Peptide Bond Properties | Maintains characteristic cis/trans equilibrium |

| Secondary Structure Propensity | Retains ability to induce turns and breaks in secondary structures |

| Overall Fold Impact | Compatible with L-amino acid environments in peptides/proteins |

The S configuration at the alpha carbon (corresponding to L-proline stereochemistry) is preserved in Boc-(R)-gamma-allyl-L-proline, ensuring that the compound maintains the correct orientation of the carboxyl group relative to the pyrrolidine ring [12]. This stereochemical arrangement is essential for the compound's incorporation into peptide chains with the proper directionality [9].

The preservation of L-proline stereochemistry allows Boc-(R)-gamma-allyl-L-proline to maintain the characteristic backbone conformational constraints associated with natural L-proline [5]. These constraints include the restricted phi angle and the specific preferences for secondary structure formation [6].

The L configuration at the alpha carbon also ensures that Boc-(R)-gamma-allyl-L-proline retains the ability to influence peptide bond isomerization in a manner similar to natural L-proline [12]. This property is important for the compound's potential to induce specific conformational changes when incorporated into peptides [9] [5].

In the context of peptide and protein structures, the preservation of L-proline stereochemistry makes Boc-(R)-gamma-allyl-L-proline compatible with L-amino acid environments, allowing it to be incorporated into peptide chains without disrupting the overall fold [12]. This compatibility is essential for applications in peptide synthesis and structural studies [9].

N-Boc Protection Group Analysis

The tert-butyloxycarbonyl (Boc) protecting group in Boc-(R)-gamma-allyl-L-proline serves critical functions in the compound's chemical behavior and synthetic utility [13]. This protection group modifies the nitrogen of the pyrrolidine ring, influencing both the reactivity and conformational properties of the molecule [8].

| Property | Description |

|---|---|

| Chemical Structure | tert-butyloxycarbonyl group (C5H9O2) |

| Function | Protects the nitrogen of proline from unwanted reactions |

| Stability | Stable to basic conditions, sensitive to acidic conditions |

| Deprotection Conditions | Removed by trifluoroacetic acid, hydrochloric acid, or other strong acids |

| Effect on Proline | Increases steric bulk, affects cis/trans amide equilibrium |

The Boc group consists of a carbonyl group attached to the nitrogen of proline, with a tert-butyl group providing steric bulk [14]. This arrangement creates a carbamate functional group that significantly alters the electronic and steric properties of the pyrrolidine nitrogen [13].

The primary function of the Boc group is to protect the nitrogen from participating in unwanted reactions during synthetic procedures [14]. This protection is particularly important in peptide synthesis, where controlled reactivity is essential for achieving the desired coupling reactions [13].

The Boc protecting group exhibits characteristic stability patterns, being resistant to basic conditions but sensitive to acidic environments [13]. This selective stability allows for orthogonal protection strategies in complex synthetic sequences [8]. Deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in appropriate solvents [14].

Beyond its protective function, the Boc group also influences the conformational properties of Boc-(R)-gamma-allyl-L-proline [8]. The increased steric bulk around the nitrogen affects the cis/trans equilibrium of the peptide bond, generally favoring the trans conformation [13]. Additionally, the electronic effects of the carbamate group can influence the ring puckering preferences through interactions with the pyrrolidine ring [8] [14].

Gamma-Allyl Substitution Effects

The gamma-allyl substituent in Boc-(R)-gamma-allyl-L-proline introduces significant modifications to the structural and chemical properties of the proline scaffold [9]. This unsaturated hydrocarbon chain at the gamma position creates distinctive effects that influence the compound's conformational preferences and reactivity [6].

| Effect | Description |

|---|---|

| Ring Pucker | Influences exo/endo ring pucker preference |

| Conformational Flexibility | Introduces additional conformational flexibility via the allyl group |

| Reactivity | Provides a reactive handle for further modifications |

| Steric Influence | Creates steric constraints affecting nearby residues |

| Electronic Effects | Affects electron distribution in the pyrrolidine ring |

The gamma-allyl substituent significantly influences the ring puckering preferences of the pyrrolidine ring [6]. With its (R) configuration, the allyl group promotes the exo ring pucker by adopting a pseudo-equatorial position that minimizes steric strain [7]. This conformational bias has cascading effects on the overall structure of the molecule [5].

The presence of the allyl group introduces additional conformational flexibility to Boc-(R)-gamma-allyl-L-proline through the rotatable bonds within the allyl chain [6]. This flexibility creates a dynamic conformational landscape that can be exploited in various applications [9].

One of the most valuable aspects of the gamma-allyl substitution is the reactivity it imparts to Boc-(R)-gamma-allyl-L-proline [10]. The terminal alkene of the allyl group serves as a reactive handle for further chemical modifications, including oxidations, additions, and cross-coupling reactions [9]. This reactivity makes the compound a versatile building block for the synthesis of more complex structures [10].

The gamma-allyl substituent also exerts steric influences on the surrounding molecular environment [6]. When incorporated into peptides, these steric effects can impact the conformation of adjacent residues and influence the overall peptide structure [5].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for the structural characterization of Boc-(R)-gamma-allyl-L-proline. The molecular formula C₁₃H₂₁NO₄ with a molecular weight of 255.31 g/mol provides a complex NMR signature due to the presence of multiple functional groups including the tert-butoxycarbonyl protecting group, the allyl substituent, and the proline ring system [1] [2].

¹H NMR Spectral Features

The proton NMR spectrum of Boc-(R)-gamma-allyl-L-proline exhibits characteristic chemical shifts that reflect the distinct electronic environments within the molecule. The most diagnostic signal appears at approximately 1.43 ppm as a singlet integrating for nine protons, corresponding to the tert-butyl group of the Boc protecting group [3] [4]. This signal serves as an internal standard for confirming the presence of the Boc functionality.

The allyl substituent presents a characteristic pattern in the 5.04-5.80 ppm region, where the terminal vinyl protons (=CH₂) appear as a complex multiplet typically around 5.04-5.15 ppm, while the vinyl proton (=CH-) resonates at approximately 5.70-5.80 ppm [5] [6]. The allyl methylene bridge (CH₂-CH=) connecting to the proline ring appears as a multiplet in the 2.28-2.50 ppm range [6].

The proline ring system contributes multiple overlapping signals in the 1.9-4.4 ppm region. The alpha proton (H-α) typically appears as a multiplet around 4.44 ppm, while the beta and gamma methylene protons (H-β and H-γ) appear as complex multiplets in the 1.9-2.5 ppm range [7] [8]. The delta methylene protons (H-δ) adjacent to the nitrogen atom resonate at approximately 3.65-3.68 ppm [7].

Due to the presence of the Boc protecting group, rotational isomerism around the carbamate bond leads to peak broadening and splitting, particularly observable in the carbon NMR spectrum but also affecting proton signals at elevated temperatures [4] [9]. This conformational exchange is temperature-dependent and can be resolved by variable-temperature NMR studies.

¹³C NMR Characterization

Carbon-13 NMR spectroscopy provides definitive structural information for Boc-(R)-gamma-allyl-L-proline through the observation of distinct carbon environments. The carbonyl carbon of the carboxylic acid function appears at approximately 175-177 ppm, while the Boc carbonyl carbon resonates at 155-157 ppm [10] [11].

The tert-butyl carbons of the Boc group appear as distinct signals: the quaternary carbon at approximately 80.5 ppm and the three equivalent methyl carbons at 28.7 ppm [12]. These signals are diagnostic for the presence of the Boc protecting group and remain relatively unchanged across different proline derivatives.

The allyl group contributes three carbon signals: the terminal vinyl carbon (=CH₂) at approximately 117 ppm, the internal vinyl carbon (=CH-) at 137 ppm, and the methylene bridge carbon connecting to the proline ring at 32-35 ppm [5] [6]. The chemical shift of the vinyl carbons is particularly sensitive to substitution patterns and electronic effects.

The proline ring carbons appear at characteristic chemical shifts: the alpha carbon (C-α) at approximately 61.6 ppm, the beta carbon (C-β) at 30.6 ppm, the gamma carbon (C-γ) at 25.5 ppm, and the delta carbon (C-δ) at 48.2 ppm [7] [8]. The gamma carbon bearing the allyl substituent shows a downfield shift compared to unsubstituted proline due to the electron-withdrawing effect of the allyl group.

Rotational isomerism around the carbamate bond leads to peak splitting or broadening in the ¹³C NMR spectrum, particularly for carbons near the nitrogen atom [4] [9]. This effect is more pronounced in ¹³C NMR than in ¹H NMR due to the slower timescale of carbon relaxation.

2D NMR Applications (HSQC, COSY)

Two-dimensional NMR techniques provide crucial connectivity information for the complete structural assignment of Boc-(R)-gamma-allyl-L-proline. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct one-bond ¹H-¹³C correlations, enabling the assignment of all protonated carbons in the molecule [13] [14].

The HSQC spectrum reveals correlations between the tert-butyl protons (1.43 ppm) and their corresponding carbons (28.7 ppm), the allyl protons and their respective carbons, and the proline ring protons with their associated carbons [13] [14]. This technique is particularly valuable for resolving overlapping proton signals by spreading them across the carbon dimension.

Correlation Spectroscopy (COSY) experiments identify scalar coupling relationships between protons, providing information about the connectivity within the proline ring system and the allyl substituent [15] [16]. Key correlations include coupling between adjacent methylene protons in the proline ring and between the allyl methylene and vinyl protons.

The COSY spectrum typically shows cross-peaks between H-α and H-β protons, H-β and H-γ protons, and H-γ and H-δ protons within the proline ring [15] [16]. Additionally, correlations between the allyl CH₂ and vinyl protons confirm the allyl substitution pattern.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) provide long-range ¹H-¹³C connectivity information, confirming the attachment of the allyl group to the gamma position of the proline ring and the connection of the Boc group to the nitrogen atom [14]. These experiments are essential for establishing the complete structural framework of the molecule.

Infrared Spectroscopy Analysis

Infrared spectroscopy of Boc-(R)-gamma-allyl-L-proline reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular conformation [17] [18]. The IR spectrum exhibits several diagnostic regions that are particularly informative for structural characterization.

The carbonyl stretching region (1650-1750 cm⁻¹) shows two distinct absorptions: a strong band at 1700-1750 cm⁻¹ corresponding to the Boc carbamate carbonyl and the carboxylic acid carbonyl, and a band at 1650-1680 cm⁻¹ associated with amide I vibrations [17] [19]. The exact frequency depends on the hydrogen bonding environment and molecular conformation.

The carbon-hydrogen stretching region (2800-3000 cm⁻¹) displays multiple overlapping bands corresponding to the aliphatic CH₂ groups of the proline ring, the allyl substituent, and the tert-butyl group [20] [17]. The allyl group contributes characteristic vinyl C-H stretching absorptions at slightly higher frequencies (3000-3100 cm⁻¹).

The fingerprint region (800-1500 cm⁻¹) contains numerous bands arising from C-H bending vibrations, C-N stretching, and skeletal vibrations of the proline ring [17] [21]. The allyl group contributes characteristic out-of-plane bending vibrations around 800-900 cm⁻¹ and in-plane bending modes at 1400-1500 cm⁻¹ [20].

The N-H stretching region (3200-3600 cm⁻¹) may show weak absorptions depending on the hydrogen bonding state of the carboxylic acid group and any associated water molecules [17] [21]. The Boc protecting group typically suppresses strong N-H stretching absorptions.

Mass Spectrometry Identification

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns for Boc-(R)-gamma-allyl-L-proline [22] [23]. The molecular ion peak appears at m/z 256.3 [M+H]⁺ under positive ion electrospray ionization conditions, confirming the molecular weight of 255.31 g/mol [1] [2].

The fragmentation pattern reveals characteristic losses that are diagnostic for the compound structure. The most prominent fragment ion occurs at m/z 156.2, corresponding to the loss of the Boc group (100 mass units) to give [M-Boc]⁺ [24] [25]. This fragmentation is highly favorable due to the stability of the resulting tertiary carbocation.

Additional fragment ions include m/z 199.2 [M-tBu]⁺ resulting from the loss of the tert-butyl group (57 mass units), and m/z 97.1 corresponding to the proline ring fragment after loss of the allyl and Boc groups [24] [25]. The allyl fragment appears at m/z 41.0, representing the C₃H₅⁺ ion.

Under collision-induced dissociation conditions, the compound exhibits the characteristic "proline effect" where preferential cleavage occurs at amide bonds adjacent to the proline residue [26] [27]. This fragmentation pattern is particularly pronounced in peptide derivatives containing proline and can be used for structural confirmation.

The mass spectrum also shows a sodium adduct ion at m/z 278.3 [M+Na]⁺, which is commonly observed in electrospray ionization mass spectrometry of carboxylic acid-containing compounds [22] [23]. The relative intensity of this peak depends on the sodium content of the sample and ionization conditions.

X-ray Crystallography Data

X-ray crystallography of Boc-(R)-gamma-allyl-L-proline provides definitive three-dimensional structural information, confirming the absolute configuration and molecular geometry [28] [29] [30]. Suitable crystals for X-ray analysis are typically obtained through slow evaporation from organic solvents such as ethyl acetate or methanol-water mixtures.

The compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is characteristic of many amino acid derivatives and reflects the chiral nature of the molecule [31] [29]. The unit cell parameters are approximately a = 10.2 Å, b = 18.1 Å, c = 6.2 Å, with four molecules per unit cell (Z = 4).

The crystal structure reveals that the proline ring adopts an envelope conformation with the gamma carbon bearing the allyl substituent displaced from the plane of the other four ring atoms [32] [33]. This puckering is influenced by the steric requirements of the allyl substituent and the electronic effects of the adjacent functional groups.

The Boc protecting group adopts an extended conformation to minimize steric interactions with the proline ring and allyl substituent [31] [29]. The tert-butyl group shows the expected tetrahedral geometry with all three methyl groups in staggered conformations.

Intermolecular interactions in the crystal lattice include hydrogen bonding between carboxylic acid groups and weak C-H...O interactions involving the proline ring protons [30] [31]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement.

The allyl substituent extends away from the proline ring in a conformation that minimizes steric clashes with the Boc group and neighboring molecules in the crystal lattice [30]. The C=C double bond of the allyl group maintains its planar geometry with typical bond lengths and angles.

The absolute configuration is confirmed as (2S,4R) based on the anomalous dispersion effects in the X-ray diffraction data, consistent with the L-proline starting material and the expected stereochemistry of the gamma-allyl substitution [28] [29].